N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride
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Overview
Description
N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride: is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a positively charged nitrogen atom, which contributes to its ability to interact with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction:
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to an amino group.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Silver nitrate or sodium hydroxide can be used to replace the chloride ion with other anions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different anions replacing the chloride ion.
Scientific Research Applications
Chemistry:
Surfactant: Used as a surfactant in various chemical formulations due to its ability to reduce surface tension.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Cell Membrane Studies: Used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Antimicrobial Treatments:
Industry:
Cleaning Agents: Incorporated into cleaning agents and detergents for its surfactant properties.
Cosmetics: Used in cosmetic formulations for its emulsifying and conditioning effects.
Mechanism of Action
Molecular Targets and Pathways:
Cell Membrane Interaction: The compound interacts with the lipid bilayer of cell membranes, disrupting membrane integrity and leading to cell lysis.
Protein Binding: It can bind to proteins, altering their structure and function, which contributes to its antimicrobial effects.
Comparison with Similar Compounds
N,N-Dimethyldodecylamine: A precursor in the synthesis of N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride.
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Uniqueness:
Long Alkyl Chain: The long dodecyl chain in this compound provides enhanced hydrophobic interactions compared to shorter chain analogs.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-amino-2-oxoethyl)-dodecyl-dimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-16(17)19;/h4-15H2,1-3H3,(H-,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHEWMMAPAVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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